(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine-2,3-dione core, a benzothiazole moiety, and a thiophene ring. The presence of multiple functional groups, such as methoxy, hydroxy, and methylidene, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization with 6-methoxy-1,3-benzothiazol-2-amine under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the methylidene group can be reduced to form a saturated compound.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated pyrrolidine derivative.
Substitution: Formation of ether derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development. Studies have focused on its potential anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicine, this compound is explored for its therapeutic potential. Researchers are examining its ability to modulate specific molecular pathways involved in disease processes, with the aim of developing new treatments for conditions such as cancer, infections, and inflammatory disorders.
Industry
In industry, this compound is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for the development of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of (4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity. For example, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Similarly, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
(4E)-5-(2,5-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione: shares structural similarities with other pyrrolidine-2,3-dione derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural motifs. The presence of both methoxy and hydroxy groups, along with the benzothiazole and thiophene rings, provides a distinct chemical profile that can lead to unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H20N2O6S2 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O6S2/c1-31-13-7-9-17(33-3)15(11-13)21-20(22(28)18-5-4-10-34-18)23(29)24(30)27(21)25-26-16-8-6-14(32-2)12-19(16)35-25/h4-12,21,29H,1-3H3 |
InChI Key |
RQYFQOORJHTBID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.